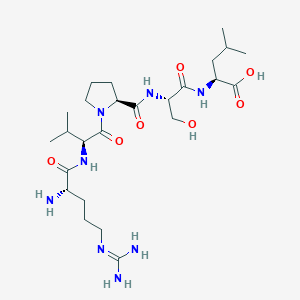
Ovotransferrin (328-332)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ovotransferrin (328-332) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of ovotransferrin (328-332) involves the extraction of ovotransferrin from egg white followed by enzymatic hydrolysis to release the peptide. This method is more cost-effective and scalable compared to synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
Ovotransferrin (328-332) primarily undergoes hydrolysis reactions. It is susceptible to degradation by brush border membrane peptidases during transepithelial transport .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin and pepsin.
Coupling Reagents: For synthetic routes, common coupling reagents include HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (N,N’-Diisopropylcarbodiimide).
Major Products
The major product formed from the hydrolysis of ovotransferrin is the peptide RVPSL, which retains its biological activity .
Applications De Recherche Scientifique
Ovotransferrin (328-332) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and hydrolysis.
Biology: Investigated for its role in cellular transport and permeability across intestinal cell monolayers.
Mécanisme D'action
Ovotransferrin (328-332) exerts its effects primarily by inhibiting the angiotensin I-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, the peptide reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . Additionally, it exhibits anti-Cholinesterase activity, which may be beneficial in managing Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensin-Converting Enzyme Inhibitors: Other peptides and small molecules that inhibit ACE, such as captopril and enalapril.
Cholinesterase Inhibitors: Compounds like donepezil and rivastigmine used in Alzheimer’s disease treatment.
Uniqueness
Ovotransferrin (328-332) is unique due to its dual activity as both an ACE inhibitor and a Cholinesterase inhibitor. This dual functionality makes it a promising candidate for treating both hypertension and neurodegenerative diseases .
Propriétés
Formule moléculaire |
C25H46N8O7 |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N8O7/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1 |
Clé InChI |
IARUETPWBSYXJQ-VMXHOPILSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


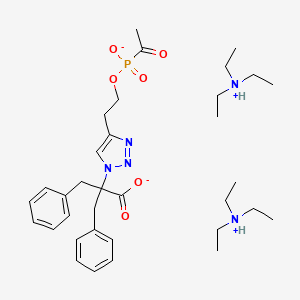

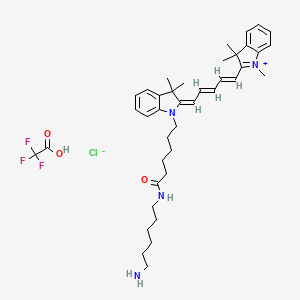
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
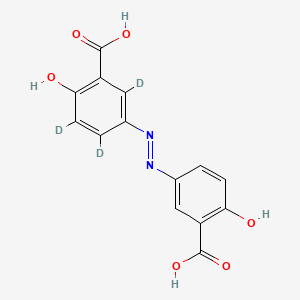
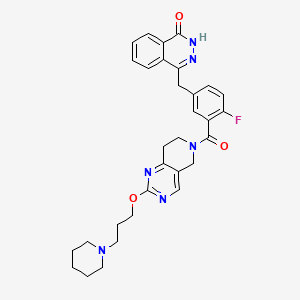

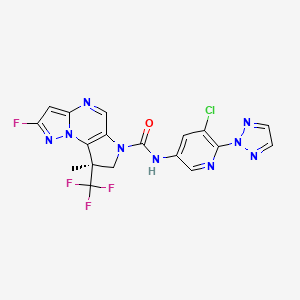
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

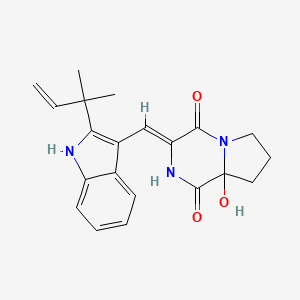
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
